molecular formula C3H8N2O B2421849 1-Aminoazetidin-3-ol CAS No. 887591-03-9

1-Aminoazetidin-3-ol

Cat. No.: B2421849
CAS No.: 887591-03-9
M. Wt: 88.11
InChI Key: HSLXRRPEDWDDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Aminoazetidin-3-ol is a functionalized azetidine offering a strained, four-membered ring system that is highly valuable in organic synthesis and medicinal chemistry research. Azetidines are increasingly investigated as saturated heterocyclic scaffolds that provide conformational constraint, often serving as key precursors in the synthesis of novel pharmacologically active molecules . This compound is of particular interest as a building block for drug discovery. The azetidine ring is a known pharmacophore found in various synthetic and natural products, and its incorporation into molecular structures is a common strategy in the design of biologically active compounds . The presence of both amino and hydroxyl functional groups on the azetidine ring makes this compound a versatile synthon. It can be used to generate diverse chemical libraries or to create more complex structures, such as azetidine amino acid derivatives, which are useful in peptidomimetics and as isosteres for natural amino acids like proline . Researchers utilize such constrained rings to explore structure-activity relationships and to improve the metabolic stability and physicochemical properties of lead compounds. Please note: This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminoazetidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c4-5-1-3(6)2-5/h3,6H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLXRRPEDWDDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Aminoazetidin 3 Ol and Its Functionalized Analogs

Diverse Approaches for Azetidine (B1206935) Ring Formation

The construction of the azetidine ring can be achieved through a variety of synthetic strategies, each offering distinct advantages in terms of substrate scope, stereocontrol, and functional group tolerance. These methods range from classical intramolecular cyclizations to modern metal-catalyzed and strain-release-driven approaches.

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a C-N bond from a suitably functionalized acyclic precursor. A common strategy relies on the cyclization of γ-amino alcohols or their derivatives, where the hydroxyl group is converted into a good leaving group (e.g., mesylate or tosylate) to facilitate nucleophilic attack by the amine. acs.orgnih.gov

Recent advancements have expanded the scope of these reactions. For instance, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has emerged as a powerful method for creating functionalized azetidines. rsc.org This reaction proceeds via reductive elimination from an alkyl–Pd(IV) intermediate, which is generated by the oxidation of a palladacycle. rsc.orgjst.go.jp Another innovative approach is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which provides direct access to 3-hydroxyazetidines. nih.govfrontiersin.org This method is notable for its high regioselectivity and tolerance of acid-sensitive functional groups. nih.govfrontiersin.org

The synthesis of 2-CF₃-azetidines has been achieved through a sequence involving imination, hydride reduction, chlorination, and subsequent base-induced intramolecular cyclization of an N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine intermediate. rsc.org

Table 1: Selected Intramolecular Cyclization Methods for Azetidine Synthesis
MethodStarting MaterialCatalyst/ReagentKey FeaturesCitations
C(sp³)–H AminationPicolinamide (PA) protected aminesPalladium(II) catalyst, Oxidant (e.g., benziodoxole tosylate)High functional group tolerance; forms functionalized azetidines. rsc.orgorganic-chemistry.org
Aminolysis of Epoxidescis-3,4-Epoxy aminesLanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃)High regioselectivity for 3-hydroxyazetidines; tolerates acid-sensitive groups. nih.govfrontiersin.org
Cyclization of γ-Amino Alcoholsγ-amino alcoholsThionyl chloride, BaseClassical and robust method; requires activation of the alcohol. rsc.org
IodocyclizationHomoallyl aminesIodineStereoselective formation of 2-(iodomethyl)azetidine derivatives at room temperature. rsc.orgscitechnol.com rsc.orgscitechnol.com

Cycloaddition reactions provide an efficient pathway to construct the azetidine ring in a single step. The aza-Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing azetidines. rsc.org Significant progress has been made using visible light-mediated photocatalysis, which allows the reaction to proceed under mild conditions. chemrxiv.org For example, an iridium photocatalyst can activate oxime precursors via triplet energy transfer, enabling their [2+2] cycloaddition with a broad range of alkenes. rsc.orgchemrxiv.orgresearchgate.net This approach is characterized by its operational simplicity and low catalyst loadings. chemrxiv.org

While [2+2] cycloadditions are more common, [3+1] cycloaddition strategies have also been developed for accessing azetidine derivatives. acs.org Additionally, copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and carbodiimides can produce highly functionalized azetidine derivatives under mild conditions. organic-chemistry.org

Table 2: Overview of Cycloaddition Strategies for Azetidine Synthesis
Reaction TypeReactantsCatalyst/ConditionsProduct TypeCitations
aza-Paternò–Büchi ([2+2])2-Isoxazoline-3-carboxylates + AlkenesIr(III) photocatalyst, Visible lightHighly functionalized azetidines rsc.orgchemrxiv.orgresearchgate.net
aza-Paternò–Büchi ([2+2])N-Sulfonylimines + AlkenesPhotosensitizer or direct irradiationAzetidine derivatives nih.gov
Multicomponent ReactionTerminal alkynes + Sulfonyl azides + CarbodiimidesCopper catalyst2-(sulfonylimino)-4-(alkylimino)azetidines organic-chemistry.org

Ring expansion of three-membered aziridines offers a valuable synthetic route to four-membered azetidines. magtech.com.cn This transformation leverages the inherent ring strain of the aziridine (B145994) ring. clockss.orgwikipedia.org A common method involves reacting N-substituted aziridines with dimethylsulfoxonium methylide. organic-chemistry.org This process can be performed efficiently in a one-pot reaction, often under microwave irradiation with a solid support like alumina, to yield 1-arenesulfonylazetidines from the corresponding aziridines. organic-chemistry.org

Thermal isomerization of certain 3-bromo-3-carboxyaziridines can also lead to the corresponding azetidine derivatives upon heating in a suitable solvent like DMSO. rsc.org Furthermore, Lewis acid-mediated ring-opening of 2-aryl-N-tosylaziridines with various nucleophiles has been extensively studied and provides access to functionalized acyclic amines, which can be precursors for subsequent cyclization to azetidines or other heterocycles. iitk.ac.in The reactivity of aziridines is often higher than that of azetidines due to greater ring strain, making them effective starting materials for ring expansion reactions. iitk.ac.in

Both metal- and organocatalysis have revolutionized the synthesis of azetidines, enabling the creation of chiral and complex structures with high efficiency and selectivity.

Metal-Catalyzed Strategies: Transition metals like palladium, copper, titanium, and lanthanum are widely used to catalyze various transformations leading to azetidines. rsc.org Palladium-catalyzed intramolecular C-H amination is a prominent example. rsc.orgorganic-chemistry.org Copper catalysis is employed in diverse reactions, including the enantioselective boryl allylation of azetines to form chiral 2,3-disubstituted azetidines and in multicomponent reactions. organic-chemistry.orgacs.org Kürti and co-workers reported a titanium(IV)-mediated Kulinkovich-type coupling of oxime ethers with Grignard reagents to synthesize spirocyclic NH-azetidines, demonstrating broad substrate scope. rsc.org Tantalum catalysts have also been utilized in hydroaminoalkylation reactions to generate azetidines. rsc.org

Organocatalytic Strategies: Organocatalysis provides a metal-free alternative for azetidine synthesis, often yielding products with high enantioselectivity. jst.go.jp L-proline has been used to catalyze the condensation of aldehydes and anilines, which, after several steps including a microwave-promoted intramolecular cyclization, yields enantiomerically enriched 1,2,3-trisubstituted azetidines. rsc.org In another approach, chiral phosphoramidates have been used in aza-Michael additions to enones, followed by an intramolecular reductive cyclization to afford 1,2,4-trisubstituted azetidines in a one-pot procedure with excellent stereocontrol. thieme-connect.com The trapping of unstable hemiaminal intermediates using protecting groups, catalyzed by an organocatalyst like DMAP, has been developed for the synthesis of highly strained benzazetidines. acs.org

Table 3: Comparison of Metal-Catalyzed and Organocatalytic Methods
ApproachCatalyst TypeExample ReactionKey AdvantageCitations
Metal-Catalyzed Palladium(II)Intramolecular C-H AminationAccess to functionalized azetidines from unactivated C-H bonds. rsc.orgorganic-chemistry.org
Copper(I)/BisphosphineBoryl Allylation of AzetinesHighly enantioselective synthesis of 2,3-disubstituted azetidines. acs.org
Titanium(IV)Kulinkovich-type CouplingBroad substrate scope for spirocyclic NH-azetidines. rsc.org
Organocatalytic L-ProlineAldehyde-Aniline Condensation/CyclizationEnantioselective synthesis of 1,2,3-trisubstituted azetidines. rsc.org
Chiral PhosphoramidateAza-Michael/Reductive CyclizationOne-pot synthesis of 1,2,4-trisubstituted azetidines with high stereocontrol. thieme-connect.com
DMAPHemiaminal TrappingMetal-free synthesis of strained benzazetidines. acs.org

A modern and powerful strategy for the modular synthesis of azetidines involves exploiting the high ring strain of azabicyclo[1.1.0]butane. core.ac.ukacs.org In this approach, developed by Aggarwal and coworkers, azabicyclo[1.1.0]butyl lithium is generated and trapped with a boronic ester to form an intermediate boronate complex. acs.orgorganic-chemistry.org Upon N-protonation, this complex undergoes a 1,2-migration coupled with the cleavage of the central C-N bond. core.ac.ukacs.org This step is driven by the release of significant ring strain (estimated at about 32 kcal/mol), resulting in the formation of a homologated azetidinyl boronic ester. acs.orgacs.org

This methodology is notable for its broad applicability to a wide range of primary, secondary, tertiary, aryl, and alkenyl boronic esters, and it proceeds with complete stereospecificity. core.ac.ukacs.org The resulting azetidinyl boronic esters are versatile intermediates that can be further functionalized at both the azetidine nitrogen and the boronic ester moiety, allowing for the rapid construction of diverse and complex azetidine-containing molecules. core.ac.ukthieme-connect.com

The reductive cyclization of imines or imine precursors is another effective method for constructing the azetidine ring system. One such strategy involves the electroreductive intramolecular cross-coupling of α-iminoesters, derived from α-amino acids, to produce azetidin-2-ones, which can then be reduced to the corresponding azetidines. acs.org

A more recent organocatalytic approach involves the aza-Michael addition of N-substituted phosphoramidates to enones. thieme-connect.com The resulting adduct undergoes an intramolecular reductive cyclization using a reagent like (R)-alpine borane (B79455) to furnish 1,2,4-trisubstituted azetidines in a one-pot process with high yield and excellent stereoselectivity. thieme-connect.com Similarly, the reduction of 1-azetines, which are cyclic imines, using hydride reagents like LiAlH₄ provides a direct route to the corresponding saturated azetidine scaffolds. nih.gov

Synthesis Utilizing Azetidine Sulfonyl Fluorides (ASFs)

A novel approach to the synthesis of functionalized azetidines involves the use of azetidine sulfonyl fluorides (ASFs). nih.govacs.org These reagents have been shown to be versatile precursors for the generation of a variety of azetidine derivatives. nih.govacs.orgchemrxiv.org The synthesis of ASFs can be achieved through a sequence involving thiol alkylation, oxidation, and an elimination/fluorination process. acs.org

One of the key reactivities of ASFs is their participation in a defluorosulfonylation (deFS) reaction. nih.govnih.gov Under mild thermal conditions, typically around 60 °C, 3-arylazetidine-3-sulfonyl fluorides undergo a selective deFS process to generate azetidine carbocations. nih.govacs.org These reactive intermediates can then be trapped by a wide range of nucleophiles, including amines, to yield 3-amino-3-substituted azetidines. nih.govacs.org This method demonstrates high functional group tolerance, allowing for the direct coupling of amine libraries. nih.govacs.org

The kinetics of the deFS process have been studied, and the reactivity of N-Cbz-protected ASFs has been shown to be comparable to that of their oxetane (B1205548) sulfonyl fluoride (B91410) (OSF) counterparts. nih.gov For instance, the reaction of PMP(Cbz)ASF with morpholine (B109124) proceeds in good yield, demonstrating the viability of this method for creating diverse amino-azetidine structures. nih.gov This deFS coupling chemistry offers a valuable alternative to other methods for synthesizing 3,3-disubstituted azetidines. acs.org

Table 1: Synthesis of Azetidine Derivatives using ASFs

ASF DerivativeCoupling PartnerProductYieldReference
PMP(Cbz)ASFMorpholineAmino-azetidine derivative84% nih.gov

Stereoselective Synthesis of Chiral 1-Aminoazetidin-3-ol Derivatives

The synthesis of enantiomerically pure azetidines is of great importance for their application in medicinal chemistry. chemrxiv.org Several strategies have been developed to control the stereochemistry of the azetidine ring, including enantioselective and diastereoselective methodologies. chemrxiv.orgrsc.org

Visible-light-mediated intermolecular [2+2] photocycloadditions have emerged as a powerful tool for the synthesis of functionalized azetidines. nih.govspringernature.com This method often utilizes a photocatalyst, such as an iridium complex, to facilitate the reaction between imines (or their precursors like oximes) and alkenes. nih.govspringernature.com While these reactions can provide high yields of the azetidine products, they sometimes result in modest diastereoselectivity. springernature.com

Another approach involves the intramolecular cyclization of appropriately substituted precursors. For example, the base-promoted intramolecular nucleophilic ring closure of a chiral precursor can afford enantiopure azetidines. rsc.org Similarly, diastereoselective synthesis of cis-2,3-disubstituted azetidines has been achieved, although the selectivity can be influenced by the steric bulk of the substituents. rsc.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk This strategy has been widely applied in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.orgresearchgate.net The auxiliary, which is typically derived from an inexpensive, natural chiral source, can be removed and recycled after the desired stereocenter has been established. wikipedia.orgresearchgate.net Evans' oxazolidinone auxiliaries are a classic example and have been used to set the stereochemistry in numerous complex molecule syntheses. wikipedia.orgresearchgate.net

In the context of azetidine synthesis, chiral auxiliaries can be used to control the formation of new stereocenters with high diastereoselectivity. researchgate.net For instance, the alkylation of enolates derived from substrates bearing a chiral auxiliary can proceed with high levels of asymmetric induction. researchgate.net

Chiral catalysts, on the other hand, are used in substoichiometric amounts to control the enantioselectivity of a reaction. ethz.ch A variety of chiral catalysts have been developed for asymmetric synthesis, including those based on metals and organic molecules (organocatalysts). sfu.cachemistryviews.org For example, a chromium(III)-complex of a tridentate Schiff base has been shown to catalyze the hetero-Diels-Alder reaction with good yield and enantioselectivity. sfu.ca In azetidine synthesis, chiral catalysts can be employed in reactions such as [3+1]-cycloadditions to produce all-cis tetrasubstituted azetidine-2-carboxylic acid derivatives with high stereocontrol. researchgate.net

Table 2: Examples of Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

MethodChiral ControllerReaction TypeOutcomeReference
Chiral AuxiliaryEvans' OxazolidinoneAlkylation, Aldol (B89426)High diastereoselectivity wikipedia.orgresearchgate.net
Chiral CatalystCr(III)-Schiff Base ComplexHetero-Diels-AlderGood yield and enantioselectivity sfu.ca
Chiral CatalystSabox Copper(I)[3+1]-CycloadditionHigh yield and stereocontrol researchgate.net

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids and sugars, as starting materials. ethz.chnumberanalytics.com This approach provides an efficient route to complex chiral molecules by incorporating existing stereocenters into the target structure. numberanalytics.com

For the synthesis of this compound analogs, a chiral pool approach can be employed starting from materials like D-glucose. researchgate.net Key steps in such a synthesis can include Sharpless epoxidation, epoxide ring-opening with an azide (B81097), and a Mitsunobu reaction to form the four-membered azetidine ring. researchgate.net This strategy allows for the creation of polyhydroxylated azetidine derivatives with defined stereochemistry. researchgate.net

Application of Chiral Auxiliaries and Chiral Catalysts in Asymmetric Azetidine Synthesis

Optimization and Green Chemistry Principles in Azetidine Synthesis

Optimizing reaction conditions is crucial for improving the efficiency and yield of azetidine synthesis. This can involve screening various parameters such as catalysts, solvents, bases, and temperature. bristol.ac.ukmdpi.com

For example, in the synthesis of azetidines via aza-Michael addition, a variety of catalysts can be tested, with inorganic bases like potassium carbonate sometimes providing the highest yields. mdpi.com Solvent choice is also critical; in some cases, acetonitrile (B52724) has been found to be superior to other solvents like ethanol (B145695) or 1,4-dioxane. mdpi.com Temperature can also play a significant role, with heating sometimes leading to improved yields and shorter reaction times. bristol.ac.uk

In visible-light-mediated [2+2] photocycloadditions, the choice of photocatalyst can dramatically impact the yield. springernature.com Switching from one iridium photocatalyst to another has been shown to increase yields up to 99%. springernature.com Furthermore, conducting these reactions in degassed solvent can minimize undesired side reactions with atmospheric oxygen, leading to higher yields of the desired azetidine products. nih.gov

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. acs.org This includes the use of catalysts over stoichiometric reagents, minimizing waste, and using less hazardous solvents. acs.org In the context of azetidine synthesis, employing catalytic methods, such as those using photocatalysts or enzymes, aligns with green chemistry principles. nih.govspringernature.comnih.gov Optimizing reactions to improve yields and reduce byproducts also contributes to a greener process. researchgate.net

Table 3: Optimization of Reaction Conditions for Azetidine Synthesis

Reaction TypeParameter OptimizedObservationReference
Aza-Michael AdditionCatalystK₂CO₃ provided the highest yield. mdpi.com
Aza-Michael AdditionSolventAcetonitrile was found to be the optimal solvent. mdpi.com
Annulation ReactionTemperatureHeating improved yield and shortened reaction time. bristol.ac.uk
[2+2] PhotocycloadditionPhotocatalystChanging the iridium photocatalyst increased yields significantly. springernature.com

Integration of Sustainable and Environmentally Benign Practices in Azetidine Preparation

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. In the context of preparing this compound and its precursors, several green chemistry principles have been successfully integrated.

Photochemical Flow Synthesis: A significant advancement in the sustainable synthesis of 3-hydroxyazetidines, the direct precursor to this compound, is the use of photochemical flow synthesis. durham.ac.ukresearchgate.net This method utilizes a Norrish-Yang cyclization reaction, where an acyclic 2-amino ketone precursor undergoes an excited-state intramolecular cyclization upon irradiation with UV light. durham.ac.uk Performing this reaction in a continuous flow reactor, such as a Vapourtec UV-150 system, offers several advantages over traditional batch chemistry. durham.ac.uk These include enhanced safety, high reproducibility, and significantly reduced reaction times, which facilitates scaling to multi-gram quantities. durham.ac.ukresearchgate.net The use of light as a "reagent" is inherently clean, and acetonitrile is often used as a solvent. durham.ac.uk

ParameterDetails of Photo-Flow Synthesis durham.ac.uk
Reaction Type Norrish-Yang Cyclization
Technology Continuous Flow Photochemistry
Precursor Type Acyclic 2-amino ketones
Key Advantage Scalability and short residence times
Solvent Acetonitrile

Environmentally Benign Catalysis: The functionalization of azetidinols can be achieved using greener catalytic systems. For example, the synthesis of 3-aryl-3-sulfanyl azetidines from 3-hydroxyazetidines has been accomplished using iron(III) chloride (FeCl₃) as an inexpensive and environmentally benign catalyst. acs.org This method avoids the use of more toxic or precious metal catalysts and proceeds with high efficiency, often with short reaction times. acs.org The reaction tolerates various solvents, with toluene (B28343) being identified as a more environmentally responsible option that still provides excellent yields. acs.org

FeatureIron-Catalyzed Azetidinol Functionalization acs.org
Catalyst Iron(III) chloride (FeCl₃)
Benefit Inexpensive, low toxicity
Substrates N-Cbz protected 3-hydroxyazetidines and various thiols
Green Solvent Toluene
Efficiency High yields (up to 98%) in short reaction times (e.g., 30 min)

Mild Supported Reagents: Another green chemistry strategy involves replacing harsh reagents with milder, solid-supported alternatives. For instance, in the synthesis of related four-membered heterocycles, potassium fluoride on Celite (KF-Celite) has been employed as a mild, heterogeneous base for ring-closure reactions. organic-chemistry.org This approach avoids strong, soluble bases that can lead to side reactions and complicated workups. The use of KF-Celite promotes clean reactions with high regioselectivity, is environmentally friendly, and simplifies product purification as the supported reagent can be removed by simple filtration. organic-chemistry.org This principle can be applied to cyclization steps in azetidine synthesis, reducing waste and avoiding hazardous materials.

Chemical Transformations and Reactivity of 1 Aminoazetidin 3 Ol and Azetidine Systems

Influence of Ring Strain on Azetidine (B1206935) Reactivity and Selectivity

The reactivity of azetidines is fundamentally driven by their significant ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This value positions azetidines between the highly strained and reactive aziridines (~27.7 kcal/mol) and the relatively stable and unreactive five-membered pyrrolidines (~5.4 kcal/mol). rsc.orgresearchgate.net This intermediate level of strain energy endows azetidines with a unique combination of properties: they are stable enough for facile handling and isolation, yet sufficiently activated to undergo specific ring-opening reactions under controlled conditions. rsc.orgresearchgate.netrsc.org

The inherent strain makes the σ-bonds of the azetidine ring susceptible to cleavage, a property that is exploited in various synthetic transformations. rsc.org However, this strain can also lead to undesired decomposition pathways, particularly under acidic conditions or during metabolic processes. nih.gov For instance, the presence of an electron-donating group on an N-aryl substituent can activate the azetidine for ring-opening and subsequent decomposition. acs.org The balance between stability and reactivity makes the azetidine scaffold a privileged and versatile motif in drug discovery. researchgate.net

HeterocycleRing SizeApproximate Ring Strain (kcal/mol)General Reactivity
Aziridine (B145994)3-membered27.7High
Azetidine4-membered25.4Moderate
Pyrrolidine (B122466)5-membered5.4Low

Ring-Opening Reactions of Azetidines

The release of ring strain is a powerful thermodynamic driving force for the ring-opening reactions of azetidines. These transformations provide access to a variety of functionalized γ-amino compounds.

Azetidines, particularly when activated by an electron-withdrawing group on the nitrogen atom (e.g., a tosyl group), can undergo nucleophilic ring-opening. iitk.ac.in These reactions typically proceed via an S_N2 mechanism, where a nucleophile attacks one of the ring carbons, leading to cleavage of a carbon-nitrogen bond. iitk.ac.in The regioselectivity of the attack is influenced by steric and electronic factors of the substituents on the azetidine ring.

Lewis acids can be used to promote the ring-opening of 2-aryl-N-tosylazetidines with various nucleophiles, including alcohols. iitk.ac.in The reaction with alcohols yields the corresponding γ-amino ethers. iitk.ac.in Similarly, thiols have been used as nucleophiles in the enantioselective desymmetrization of azetidines, catalyzed by a chiral phosphoric acid. rsc.org Other nucleophiles, such as organotrifluoroborates and electron-rich aromatic compounds (in Friedel-Crafts-type reactions), have also been successfully employed to open the azetidine ring under mild, transition-metal-free conditions. rsc.org In some cases, intramolecular nucleophilic attack can occur, leading to decomposition products, as seen when a pendant amide group attacks the azetidine ring under acidic conditions. nih.gov

Azetidine TypeNucleophileConditionsProduct TypeReference
N-TosylazetidinesAlcoholsLewis Acid (e.g., BF3·OEt2)γ-Amino Ethers iitk.ac.in
N-AcylazetidinesThiolsChiral Phosphoric Acidγ-Thio-substituted Amines rsc.org
N-TosylazetidinesOrganotrifluoroboratesLiClO4 / (n-Bu)4NHSO4γ-Substituted Amines (C-C bond formation) rsc.org
N-TosylazetidinesAromatic CompoundsLewis Acid (Friedel-Crafts)γ-Aryl Amines rsc.org
N-ArylazetidinesPendant Amide (intramolecular)Acid-mediatedRing-opened Decomposition Products nih.gov

Transition metal catalysis offers powerful methods for the ring-opening of azetidines and their more strained analogs, aziridines. scilit.commdpi.com These reactions often involve an oxidative addition of the metal catalyst into one of the strained C-N bonds of the ring. Nickel-catalyzed cross-coupling reactions, for example, have been extensively developed for aziridines, engaging them as electrophiles to form new carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn These strategies are often applicable to azetidines as well.

Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination represents a method for synthesizing functionalized azetidines, which can be considered a formal ring-closing reaction, but the reverse, a ring-opening, is a key mechanistic step in related cross-coupling reactions. rsc.org The development of transition-metal-catalyzed ring-opening allows for high regioselectivity, which can be governed by the specifics of the oxidative addition step. researchgate.net

Nucleophilic Ring-Opening Mechanisms and Products

Ring-Expansion Reactions: Pathways from Azetidines to Larger Heterocycles (e.g., Pyrrolidines)

Azetidines can serve as precursors to larger, five-membered pyrrolidine rings through various ring-expansion strategies. One common method involves the treatment of an N-substituted azetidine with a diazo compound in the presence of a copper catalyst. nih.gov This reaction proceeds through the formation of an ammonium (B1175870) ylide, which then undergoes a rsc.orgnih.gov-Stevens rearrangement to afford the one-carbon ring-expanded pyrrolidine. nih.gov

Another pathway involves the thermal isomerization of suitably functionalized azetidines. For example, 2-(iodomethyl)azetidine derivatives, formed from the iodocyclisation of homoallylamines, can undergo thermal rearrangement at elevated temperatures (e.g., 50 °C) to stereoselectively yield 3-iodopyrrolidines. rsc.org Additionally, azetidines with a 3-hydroxypropyl side chain at the C2 position can be activated to undergo intramolecular N-alkylation, forming a bicyclic azetidinium ion. acs.orgnih.gov Subsequent nucleophilic attack on this intermediate can lead to the formation of expanded pyrrolidine or even azepane rings, with the product distribution depending on the substitution pattern and the nucleophile used. acs.orgnih.gov

Azetidine PrecursorReagents/ConditionsMechanismProductReference
N-Substituted AzetidineDiazocarbonyl compound, Cu(acac)2 rsc.orgnih.gov-Stevens RearrangementPyrrolidine nih.govfigshare.com
2-(Iodomethyl)azetidineHeat (50 °C)Thermal Isomerization3-Iodopyrrolidine rsc.org
2-(3-Hydroxypropyl)azetidine1. Activation of -OH 2. Nucleophile (e.g., CN-, N3-)Intramolecular Alkylation / Nucleophilic OpeningPyrrolidine / Azepane acs.orgnih.gov

Functional Group Interconversions and Derivatization at the Azetidine Core

Beyond reactions that cleave the ring, the azetidine core can be modified through functional group interconversions (FGI). These reactions alter the substituents on the ring while preserving the four-membered structure, allowing for the fine-tuning of molecular properties.

The 1-aminoazetidin-3-ol scaffold contains two key functional groups for derivatization: the N1-amino group and the C3-hydroxyl group. The hydroxyl moiety is a secondary alcohol, and its reactivity is characteristic of such groups. libretexts.org It can readily participate in several fundamental organic transformations.

Standard alcohol reactions such as O-alkylation and O-acylation can be performed to install a variety of ether and ester functionalities, respectively. solubilityofthings.com More importantly, the hydroxyl group can be converted into a good leaving group, which is a critical step for subsequent nucleophilic substitution reactions. vanderbilt.eduub.edu This is typically achieved by reacting the alcohol with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base to form a mesylate or tosylate ester. ub.edu These sulfonate esters are excellent leaving groups and can be displaced by a wide range of nucleophiles to introduce new functional groups at the C3 position, significantly expanding the synthetic utility of the this compound core. While specific examples in patents often show the N1-amino group reacting as a nucleophile to form hydrazides, googleapis.comgoogle.com the derivatization of the C3-hydroxyl group represents a complementary and crucial strategy for creating diverse libraries of azetidine-based compounds.

Transformations Involving the Amino Group

The presence of a primary amino group on the N1 nitrogen of the azetidine ring, as seen in this compound, introduces a site for diverse functionalization. However, the reactivity of this N-amino group can be complex, sometimes leading to subsequent reactions involving the strained ring itself.

Key transformations of the N-amino group include acylation, sulfonylation, and participation in peptide bond formation. Research into the reactivity of 1-aminoazetidine-2-carboxylic acid has shown that attempts to form a peptide bond at the N-terminal (the exocyclic N-amino group) can be problematic, as the reaction can trigger a ring-opening of the strained azetidine core. researchgate.net In contrast, peptide bond formation at the C-terminal is generally successful, allowing for the synthesis of mixed hydrazino dipeptides. researchgate.net

To control reactivity and achieve selective functionalization, a protection-acylation-deprotection strategy is often employed. vulcanchem.com This is particularly crucial when both a primary N-amino group and a secondary ring nitrogen are present, or when other reactive functionalities exist on the molecule. For instance, the synthesis of 1-(3-aminoazetidin-1-yl)-2-methylpropan-1-one (B1469052) highlights the challenge of regioselectivity between the exocyclic and endocyclic nitrogen atoms, often necessitating the use of protecting groups to direct the acylation to the desired site. vulcanchem.com

In more complex systems like macrocyclic peptides, the 3-aminoazetidine unit can be functionalized in late-stage synthesis. researchgate.net This includes chemoselective deprotection and subsequent substitution on the azetidine nitrogen. Such strategies have been used to attach various tags, including dansyl and biotin (B1667282) groups, to the macrocycle. researchgate.net

Reaction Type Substrate Reagents Product Key Findings Reference
Peptide Coupling1-Aminoazetidine-2-carboxylic acidAmino acid, coupling agentsDipeptideC-terminal elongation is feasible; N-terminal coupling can induce ring-opening. researchgate.net
Acylation3-Aminoazetidine derivativeIsobutyryl chloride1-(3-Aminoazetidin-1-yl)-2-methylpropan-1-oneRequires careful control of regioselectivity, often using protecting groups. vulcanchem.com
Late-Stage FunctionalizationMacrocycle with 3-aminoazetidine unitDansyl chloride, Biotin-NHS, Azide (B81097) reagentsTagged MacrocyclesThe azetidine nitrogen can be selectively functionalized post-cyclization. researchgate.net

Cascade and Multicomponent Reactions Incorporating Azetidine Moieties

Cascade and multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single pot, enhancing efficiency and atom economy. Azetidine moieties have been successfully incorporated as key building blocks or formed in situ during such reaction sequences.

One notable example is the copper-catalyzed three-component reaction between a sulfonyl azide, a terminal alkyne, and a 2-aminothiophenol-derived Schiff base. This process involves a cascade of events including a click reaction, a formal [2+2] cycloaddition to form the azetidine ring, and an S-S coupling to yield novel disulfide-linked N-sulfonylazetidin-2-imines. rsc.org

Another sophisticated strategy involves a tandem intramolecular azetidine ring-opening/closing cascade. In this approach, a TMSOTf-activated azetidine ring is opened by a silyl (B83357) ketene (B1206846) acetal (B89532) in a SN2-type reaction, which is followed by a subsequent intramolecular cyclization to generate spirocyclopropyl γ-lactams. rsc.org

Transition-metal-free multicomponent couplings have also been developed. For example, aryne multicomponent coupling can be triggered by azetidines acting as nucleophiles. In the presence of a carboxylic acid, this reaction leads to the formation of N-aryl γ-amino alcohol derivatives under mild conditions, creating new C-N and C-O bonds in a single operation. nih.gov

Reaction Name Components/Starting Material Catalyst/Reagent Product Type Key Features Reference
Copper-Catalyzed MCRSulfonyl azide, alkyne, Schiff baseCuIDisulfide-linked N-sulfonylazetidin-2-imineOne-pot reaction involving click, [2+2] cycloaddition, and S-S coupling. rsc.org
Aryne Multicomponent CouplingAzetidine, aryne precursor, carboxylic acidNone (Transition-metal-free)N-Aryl γ-amino alcohol derivativeForms C-N and C-O bonds; azetidine acts as the nucleophilic trigger. nih.gov
Tandem Ring-Opening/Closing CascadeAzetidine with silyl ketene acetal moietyTMSOTfSpirocyclopropyl γ-lactamInvolves activation, nucleophilic ring-opening, and intramolecular cyclization. rsc.org

Bioorthogonal Chemical Reactions of Azetidine-Based Probes

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. bham.ac.uk Azetidine-containing molecules have emerged as useful probes in this field, primarily due to the ring's unique conformational constraints and its utility as a bioisostere or a reactive handle.

Azetidines have been incorporated into probes for use in inverse-electron-demand Diels-Alder (IEDDA) reactions, a cornerstone of bioorthogonal chemistry. researchgate.net For example, azetidine-bearing photoactivatable xanthone (B1684191) (PaX) dyes linked to a tetrazine moiety have been developed. nih.gov In these "PaX-Tz" dyads, the tetrazine quenches the fluorescence of the dye. Upon reaction with a strained alkene or alkyne (the bioorthogonal partner, often incorporated into a biomolecule via genetic code expansion), the quenching is relieved, leading to a significant increase in fluorescence and allowing for selective imaging. The azetidine group in the PaX core serves to fine-tune the photophysical properties of the fluorophore, leading to higher photon counts in super-resolution microscopy techniques like PALM. nih.gov

Furthermore, the azetidine scaffold itself can be equipped with "click handles" for subsequent bioorthogonal ligation. In the context of macrocyclic peptides, a 3-aminoazetidine unit was functionalized with a 2-propynyl carbamate (B1207046). researchgate.net This alkyne handle allows the peptide to be tagged with azide-containing molecules (e.g., dyes, biotin) via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic click reaction. researchgate.net This demonstrates the utility of the azetidine motif as a platform for introducing bioorthogonal reactivity into complex molecules.

Bioorthogonal Strategy Azetidine Probe Reaction Partner Application Mechanism/Key Feature Reference
IEDDA ReactionAzetidine-bearing PaX-Tetrazine dyadStrained alkene/alkyne (e.g., BCN)Super-resolution fluorescence imaging (PALM)Tetrazine quenches fluorescence until it reacts with the dienophile; azetidine modulates fluorophore properties. nih.gov
Click Chemistry (CuAAC)Macrocycle with 2-propynyl carbamate on azetidineAzide-functionalized molecule (e.g., dye, biotin)Late-stage labeling of peptidesThe azetidine serves as a scaffold to introduce an alkyne handle for subsequent click ligation. researchgate.net

Functionalization and Derivatization Strategies for Structural Diversity

Regioselective Functionalization of 1-Aminoazetidin-3-ol

Regioselective functionalization allows for precise chemical modifications at specific positions of the this compound core, enabling the fine-tuning of its physicochemical and pharmacological properties. This targeted approach is crucial for developing structure-activity relationships and optimizing lead compounds.

C-Substitution Patterns on the Azetidine (B1206935) Ring (e.g., C-2, C-3)

Modifications at the carbon atoms of the azetidine ring, particularly at the C-2 and C-3 positions, are instrumental in creating structural diversity.

C-2 Substitution: The introduction of substituents at the C-2 position of the azetidine ring can significantly influence the molecule's conformation and biological activity. rsc.org For instance, the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines has been achieved through a multi-step process starting from ethyl 4,4,4-trifluoroacetoacetate. rsc.org This involves imination, reduction, chlorination, and subsequent base-induced ring closure. rsc.org The electron-withdrawing nature of the trifluoromethyl group necessitates the use of a strong base for the final cyclization step. rsc.org Another approach involves the iodocyclization of homoallyl amines to produce functionalized 2-(iodomethyl)azetidine derivatives. rsc.org Furthermore, C-2 substituted azetidines can be synthesized with high stereoselectivity using chiral auxiliaries like tert-butanesulfinamide. rsc.org

C-3 Substitution: The C-3 position, bearing the hydroxyl group, is a prime site for functionalization. The hydroxyl group can be converted into a better leaving group, such as a mesylate, to facilitate nucleophilic substitution. vulcanchem.com This allows for the introduction of various functionalities, including amino groups, by reacting the mesylate with nucleophiles like ammonia (B1221849) or azide (B81097) followed by reduction. vulcanchem.commasterorganicchemistry.com For example, 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627) can undergo nucleophilic displacement with ammonia to yield 1-benzhydrylazetidin-3-amine. vulcanchem.com The synthesis of 3-bromoazetidines and their subsequent reaction with different nucleophiles provides another route to C-3 substituted azetidines. rsc.org Aza-Michael addition of NH-heterocycles to (N-Boc-azetidin-3-ylidene)acetate, formed from (N-Boc)azetidin-3-one, is another effective method for generating functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comresearchgate.net

Substitution Position Synthetic Strategy Key Reagents/Intermediates Resulting Derivatives
C-2Multi-step synthesis from ethyl 4,4,4-trifluoroacetoacetatePrimary amine, NaBH4, SOCl2, LiHMDS1-Alkyl-2-(trifluoromethyl)azetidines rsc.org
C-2Iodocyclization of homoallyl aminesI22-(Iodomethyl)azetidine derivatives rsc.org
C-3Nucleophilic substitution via mesylateMethanesulfonyl chloride, Ammonia/Azide3-Aminoazetidine derivatives vulcanchem.com
C-3Aza-Michael Addition(N-Boc-azetidin-3-ylidene)acetate, NH-heterocyclesFunctionalized 3-substituted 3-(acetoxymethyl)azetidines mdpi.comresearchgate.net

N-Substitution Chemistry of Azetidine Nitrogen

The nitrogen atom of the azetidine ring is a key handle for introducing a wide array of substituents, significantly impacting the molecule's properties.

N-Alkylation and N-Arylation: The secondary amine of the azetidine ring can be readily functionalized through N-alkylation or N-arylation reactions. For instance, 1-substituted azetidin-3-ol (B1332694) derivatives can be prepared by cyclizing an aminoalcohol in the presence of triethylamine. google.com The substituent on the nitrogen can be an alkyl, phenyl, or phenalkyl group. google.com

N-Acylation: Amide bond formation at the azetidine nitrogen is a common strategy. This is often achieved by reacting the azetidine with carboxylic acids or their activated derivatives. For example, 1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine is synthesized via an amide coupling reaction between azetidin-3-amine (B9764) and 2-methylpyridine-3-carboxylic acid using standard peptide coupling reagents. vulcanchem.com

Reductive Amination: The azetidine nitrogen can participate in reductive amination reactions with aldehydes or ketones to introduce diverse alkyl groups.

Reaction Type Reagents Functional Group Introduced Example Product
N-AlkylationAlkyl halidesAlkyl group1-Benzylazetidin-3-ol google.com
N-AcylationCarboxylic acids, Coupling reagents (e.g., HATU, EDC)Acyl group1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine vulcanchem.com

Synthesis of Conjugates and Hybrid Molecular Architectures Incorporating this compound

The this compound scaffold serves as a versatile platform for the synthesis of complex conjugates and hybrid molecules. These structures often combine the unique properties of the azetidine ring with other pharmacophoric fragments to create novel therapeutic agents.

One common approach involves coupling the amino group of this compound with various molecular entities. For instance, it can be acylated with complex carboxylic acids to form amide conjugates. A patent describes the reaction of this compound with a carboxylic acid in the presence of a coupling agent like T3P to form a hydrazide-containing modulator. google.com

Furthermore, the azetidine core can be integrated into larger molecular frameworks. For example, azetidine derivatives can be coupled with other heterocyclic systems. Research has shown the synthesis of pyrazole-azetidine hybrids through Suzuki-Miyaura cross-coupling reactions of brominated pyrazole-azetidine precursors with boronic acids. mdpi.comresearchgate.net This strategy allows for the creation of diverse hybrid molecules with potential applications in drug discovery.

Construction of Bicyclic and Polycyclic Scaffolds Containing Azetidine Rings

The strained four-membered ring of azetidine makes it an excellent precursor for the construction of more complex bicyclic and polycyclic scaffolds through ring-expansion or annulation reactions. rsc.org These rigidified structures are of great interest in drug design as they can lock in specific conformations, potentially leading to higher binding affinity and selectivity for biological targets.

One strategy involves the intramolecular cyclization of appropriately functionalized azetidines. For example, a stereochemically controlled 2,4-cis-azetidine ring can be transformed into a 4,6-fused bicyclic system. bham.ac.uk Another approach involves the synthesis of bridged bicyclic scaffolds. whiterose.ac.uk For instance, the combination of tropane (B1204802) and indole (B1671886) fragments through an enantioselective intermolecular 1,3-dipolar cycloaddition can lead to novel, structurally rich scaffolds. whiterose.ac.uk

The ring expansion of azetidines offers another pathway to bicyclic systems. For example, cis-2-(2-bromo-1,1-dimethylethyl)azetidines can be treated with a silver salt to induce a ring expansion-oxidation, affording 5,5-dimethylpiperidin-4-ones. rsc.org These examples highlight the utility of azetidines as versatile synthons for accessing diverse and complex chemical matter. rsc.org

Advanced Spectroscopic and Structural Elucidation of 1 Aminoazetidin 3 Ol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as 1-Aminoazetidin-3-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be essential for an unambiguous assignment of its proton (¹H) and carbon (¹³C) signals.

Application of Advanced 1D and 2D NMR Techniques (e.g., HSQC, HMBC, NOESY)

The analysis of this compound would begin with 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show signals for the azetidine (B1206935) ring protons and the protons of the amino and hydroxyl groups. The azetidine ring protons would likely appear as complex multiplets due to spin-spin coupling. The ¹³C NMR spectrum would display signals for the two non-equivalent carbons of the azetidine ring.

To resolve the ambiguities inherent in 1D spectra, 2D NMR experiments are crucial:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. kaust.edu.sanih.gov It would definitively link the proton signals of the azetidine ring to their corresponding carbon signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, providing critical information about the molecule's three-dimensional structure and stereochemistry. preprints.org For the rigid azetidine ring, NOESY can help determine the relative orientation of the substituents.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Azetidine-3-ol Derivative

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
C2/C4 (CH₂) 3.60–3.85 (m) 55-60 C2/C4
C3 (CH-OH) 4.40-4.60 (m) 70-75 C2, C4
N1-NH₂ Variable - C2, C4
C3-OH Variable - C3

Note: Data is illustrative for a generic azetidine-3-ol derivative. Actual values for this compound may vary. Chemical shifts are dependent on solvent and concentration.

Solid-State NMR Crystallography for Complex Azetidine Structures

For compounds that are difficult to crystallize or for studying polymorphism, solid-state NMR (ssNMR) crystallography is a powerful technique. researchgate.netlcms.cz It provides information about the structure and dynamics of molecules in their solid form. By combining experimental ssNMR data with computational methods, it is possible to determine crystal structures with high precision. rsc.org This method would be particularly valuable for analyzing the hydrogen-bonding networks and crystal packing of this compound or its salts in the solid state, which are difficult to study by other means. epo.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. cam.ac.uk For this compound (C₃H₈N₂O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass to the calculated exact mass.

Table 2: HRMS Data for this compound

Ion Formula Calculated Exact Mass [M+H]⁺ Observed Mass [M+H]⁺
C₃H₉N₂O⁺ 89.0709 Data not available

Note: The calculated exact mass is provided. An experimental value would be obtained from HRMS analysis.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing

If a suitable single crystal of this compound or a derivative can be grown, single-crystal X-ray diffraction (SC-XRD) can provide an unambiguous determination of its molecular structure. This technique yields precise bond lengths, bond angles, and torsional angles. For chiral molecules, SC-XRD can determine the absolute stereochemistry. Furthermore, it reveals how the molecules are arranged in the crystal lattice (crystal packing), including intermolecular interactions like hydrogen bonding, which are crucial for understanding the physical properties of the solid. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for such data.

Table 3: Representative Crystallographic Data Parameters for an Azetidine Derivative

Parameter Example Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 8.5
b (Å) 10.2
c (Å) 9.8
β (°) 95.5
Volume (ų) 845
Z 4

Note: This data is illustrative. Specific values would be obtained from a single-crystal X-ray diffraction experiment on this compound.

Small-Angle X-ray Scattering (SAXS) for Supramolecular Assemblies of Azetidine Derivatives

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to determine the size, shape, and organization of macromolecules and molecular complexes in solution, typically in the size range of 1 to 100 nanometers. researchgate.netnih.govnih.gov For derivatives of this compound capable of forming supramolecular structures—such as those driven by hydrogen bonding, host-guest interactions, or self-assembly into micelles or liquid crystalline phases—SAXS provides critical insights into their solution-state behavior. researchgate.net

The technique involves irradiating a sample solution with a collimated beam of X-rays and measuring the intensity of the scattered X-rays at very small angles (typically < 5°). univ-rennes.fr The resulting scattering pattern is a function of the electron density contrast between the scattering particles (the supramolecular assemblies) and the solvent. Analysis of this pattern can yield key structural parameters without the need for crystallization. nih.gov

For example, in a hypothetical study of a this compound derivative designed to self-assemble into micelles in an aqueous solution, SAXS would be employed to confirm and characterize these nanostructures. The data would provide the average size and shape of the micelles, as well as information on their aggregation number and inter-particle interactions.

Table 1: Illustrative SAXS Data for a Supramolecular Assembly of a this compound Derivative.
ParameterDescriptionHypothetical Value
Radius of Gyration (Rg)A measure of the root mean square distance of the object's parts from its center of mass. nih.gov3.5 nm
Maximum Dimension (Dmax)The largest distance between any two atoms in the scattering particle. nih.gov8.0 nm
Molecular Weight (MW)Estimated from the scattering intensity at zero angle (I(0)). nih.gov55 kDa
Particle ShapeQualitative model derived from the scattering profile (e.g., Kratky plot).Ellipsoidal

Chiroptical Spectroscopy for Enantiomeric Excess Determination (e.g., Electronic Circular Dichroism)

For chiral molecules like this compound, which possesses a stereocenter at the C3 position, quantifying the enantiomeric purity is crucial. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a highly effective method for this purpose. ECD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. fz-juelich.de Since enantiomers exhibit mirror-image ECD spectra, this technique is not only useful for assigning absolute configuration but also for determining enantiomeric excess (e.e.). fz-juelich.denih.gov

The principle behind using ECD for e.e. determination lies in the direct proportionality between the magnitude of the ECD signal (ellipticity) and the concentration difference between the two enantiomers. mdpi.com A racemic mixture (50:50 of each enantiomer) is ECD silent, while an enantiopure sample shows the maximum signal intensity. By measuring the ECD spectrum of a sample with an unknown enantiomeric ratio and comparing it to the spectrum of a pure enantiomer standard, the e.e. can be accurately calculated. nih.gov

Research Findings: The procedure involves recording the ECD spectrum of the analyte and a standard of the pure, major enantiomer under identical conditions. The enantiomeric excess is then calculated using the formula:

e.e. (%) = ([θ]sample / [θ]standard) x 100

where [θ] is the molar ellipticity at a specific wavelength, typically corresponding to a Cotton effect maximum or minimum. This method is non-destructive and can be highly sensitive. mdpi.com In cases where a pure standard is not available, numerical algorithms can be used to generate self-consistent pure enantiomer reference spectra from mixtures. nih.gov

Table 2: Representative ECD Data for Enantiomeric Excess (e.e.) Determination of a Chiral Azetidine Derivative.
SampleDescriptionEllipticity (mdeg) at λmax (e.g., 215 nm)Calculated e.e. (%)
Standard (S)-enantiomerEnantiopure reference+50.0100%
Racemic Mixture50:50 mixture of (R) and (S)0.00%
Batch AUnknown composition+45.090%
Batch BUnknown composition-25.050% (R-enantiomer excess)

Comprehensive Conformational Analysis and Stereochemical Assignment

The four-membered azetidine ring is not planar and exists in puckered conformations. The precise conformation and the relative stereochemistry of substituents have a profound impact on the molecule's properties. A comprehensive analysis combines experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, with computational modeling to assign the definitive three-dimensional structure. nih.govuniv-lemans.fr

Conformational Analysis: The azetidine ring typically adopts a puckered conformation to relieve ring strain. The specific nature of this pucker (e.g., the pucker angle and whether it is static or dynamic) is influenced by the substituents. For this compound, the orientation of the amino and hydroxyl groups (axial vs. equatorial-like) and the potential for intramolecular hydrogen bonding are key determinants of the most stable conformation. libretexts.orglibretexts.org High-level computational methods, such as Density Functional Theory (DFT), are used to calculate the relative energies of different possible conformations and predict key spectroscopic parameters for each. researchgate.net

Stereochemical Assignment: NMR spectroscopy is the cornerstone of stereochemical assignment for diastereomers. The through-bond (J-coupling) and through-space (Nuclear Overhauser Effect, NOE) interactions are highly sensitive to the dihedral angles and internuclear distances that define the molecule's stereochemistry. For example, the magnitude of the 3JHH coupling constants between protons on the azetidine ring can help define their relative (cis/trans) orientation.

By comparing experimental NMR data with the predicted spectra for all possible stereoisomers from computational models, a confident assignment can be made. univ-lemans.fr For instance, the 13C NMR chemical shifts of carbons in or near the azetidine ring are highly sensitive to the stereochemical environment, providing a reliable fingerprint for each isomer. univ-lemans.fr

Table 3: Illustrative 13C NMR Chemical Shift Data (δ in ppm) for Stereochemical Assignment of a Substituted this compound Derivative.
Carbon AtomPredicted Shift for cis-IsomerPredicted Shift for trans-IsomerExperimental Value
C255.152.852.9
C368.371.571.4
C455.152.852.9

The excellent agreement between the experimental data and the predicted shifts for the trans-isomer in the table above would allow for its unambiguous stereochemical assignment.

Computational Chemistry and Theoretical Investigations of 1 Aminoazetidin 3 Ol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the reactivity of azetidine (B1206935) derivatives. researchgate.netnih.govscirp.org These methods allow for the detailed investigation of molecular orbitals, charge distributions, and reactivity indices.

Studies on azetidine derivatives utilize DFT methods like B3LYP to determine optimized geometries and analyze electronic characteristics. researchgate.netresearchgate.net The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov For instance, in a DFT study of (1S)-1-(azetidin-3-yl)ethan-1-ol, the HOMO was found to be localized on the azetidine nitrogen and hydroxyl oxygen, identifying these as likely sites for electrophilic attack.

Table 1: Calculated Electronic Properties of a Representative Azetidin-3-ol (B1332694) Derivative ((1S)-1-(Azetidin-3-yl)ethan-1-ol) using DFT.
PropertyValueMethod
HOMO Energy-6.34 eVB3LYP/6-31G(d)
LUMO Energy-1.87 eVB3LYP/6-31G(d)
Band Gap (HOMO-LUMO)4.47 eVB3LYP/6-31G(d)
Stabilization Energy (NBO)8.2 kcal/molNBO Analysis

Molecular Modeling: Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, are indispensable for studying how azetidine-based ligands interact with biological targets. researchgate.net These methods predict binding modes, estimate binding affinities, and assess the stability of ligand-receptor complexes, providing crucial insights for drug design. rjptonline.org

Molecular docking is widely used to screen azetidine derivatives against protein targets to predict their binding orientation and affinity. rjptonline.orgresearchgate.net For example, docking studies on azetidine-2-one derivatives have been performed to evaluate their potential as antitubercular agents by targeting the enoyl-acyl carrier protein reductase enzyme. rjptonline.org Similarly, novel thiourea-azetidine hybrids have been docked against VEGFR-2 to confirm their potential as inhibitors. nih.gov The docking scores, typically expressed in kcal/mol, provide an estimation of the binding free energy, with lower values indicating stronger binding. mdpi.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the azetidine ligand and amino acid residues in the protein's active site. nih.govnih.gov

Following docking, molecular dynamics (MD) simulations are often employed to analyze the dynamic behavior and stability of the predicted ligand-protein complex over time. researchgate.net MD simulations provide insights into conformational changes and the persistence of key intermolecular interactions, validating the docking results. researchgate.net For example, MD simulations of an azetidine derivative targeting viral proteins showed that the root-mean-square deviation (RMSD) of the complex remained stable within a low range (0.75 Å to 1.5 Å) over 90 nanoseconds, indicating a stable binding pose. researchgate.net

Table 2: Examples of Molecular Docking Studies on Azetidine Derivatives.
Azetidine Derivative ClassProtein TargetDocking Score (kcal/mol)Key FindingReference
Thiourea-azetidine hybridsVEGFR-2Not specifiedConfirmed potential as VEGFR-2 inhibitors. nih.gov
Quinazolinonyl analoguesGABAAT-6.0 to -9.5Binding affinity was superior to the standard drug vigabatrin. nih.gov
Azetidine-substituted naphthalenesSARS-CoV-2 Mpro (6LU7)High LibDock scoresIdentified key interactions with active site residues like Glu166 and Cys145. researchgate.net
Azetidin-2-one derivativeEnoyl-ACP reductase (5NI9)Not specifiedShowed hydrogen bonding interactions suggesting potential antitubercular activity. rjptonline.org

Theoretical Analysis of Ring Strain and Energetics in Azetidine Derivatives

The four-membered ring of azetidine is characterized by significant ring strain, which profoundly influences its chemical reactivity and conformational behavior. rsc.orgmdpi.com Theoretical calculations are essential for quantifying the energetics associated with this strain and understanding how substituents affect the stability of the ring system.

Computational methods are used to calculate thermodynamic properties such as heats of formation (HOFs) and bond dissociation energies (BDEs) to assess the stability of azetidine derivatives. bibliotekanauki.plicm.edu.pl For example, studies on nitroimine-substituted azetidines have shown that these compounds possess high positive HOFs, indicating a large amount of stored chemical energy, which is a desirable characteristic for high-energy-density materials. icm.edu.plicm.edu.pl The BDE of the weakest bond in the ring is often calculated to predict the thermal stability of the compound. researchgate.net Theoretical analyses have demonstrated that factors like intramolecular hydrogen bonds and the covalent bond strength within the four-membered ring are crucial determinants of isomer stability. bibliotekanauki.plicm.edu.pl The introduction of certain functional groups can either stabilize or destabilize the ring, and computational studies provide a quantitative measure of these effects. For instance, the introduction of azetidine structures is considered an effective strategy for increasing the density and energetic performance of polycyclic compounds due to the additional energy released upon the opening of the strained ring. rsc.org

Table 3: Calculated Energetic Properties of Nitroimine-Substituted Azetidine Derivatives. researchgate.net
CompoundHeat of Formation (HOF) (kJ/mol)Bond Dissociation Energy (BDE) (kJ/mol)
A165.7147.6
B227.9207.4
C142.1124.8
D183.0165.0
E156.5139.4
F157.1144.8

Predictive Modeling for Reaction Outcomes and Novel Azetidine Compound Design

The synthesis of complex molecules like substituted azetidines can be challenging. Predictive modeling, often leveraging machine learning (ML), has emerged as a powerful tool to forecast reaction outcomes, thereby guiding the design of novel compounds and synthetic routes. mit.eduresearchgate.netnd.edu

Computational models can prescreen potential reactants to predict whether a specific chemical transformation will be successful. mit.edu For example, researchers have developed computational models based on frontier orbital energies to predict which pairs of alkenes and oximes will successfully react to form azetidines via photocatalysis. mit.edu These models can accurately forecast which substrate combinations will work and which will not, moving beyond a trial-and-error approach and expanding the known accessible substrate scope. mit.edu

Machine learning strategies are increasingly being applied to reaction development in low-data situations, which is common in the discovery of new synthetic methods. researchgate.net Techniques like transfer learning and active learning can help build predictive models even with a small number of initial experiments. researchgate.net In some cases, generative models have been used for the de novo discovery of efficient catalysts for reactions, with one study successfully identifying a novel azetidine-based catalyst that showed an eightfold increase in activity. researchgate.net These predictive tools not only accelerate the discovery of new reactions but also facilitate the efficient exploration of reaction scope and optimization of yields. nd.edu

In Silico Library Enumeration and Virtual Screening of Azetidine-Based Compounds

In silico library enumeration and virtual screening are key computational strategies for exploring the vast chemical space of azetidine-based compounds to identify promising drug candidates. researchgate.net This approach involves the computational generation of large, diverse libraries of virtual molecules, which are then screened against a biological target using docking simulations.

The process begins with the design and in silico enumeration of scaffolds. researchgate.net For azetidine-based libraries, this could involve starting with a core azetidine structure and computationally adding a wide variety of substituents and functional groups to generate thousands or even billions of virtual compounds. acs.org These enumerated libraries can then be filtered based on calculated physicochemical properties to ensure drug-likeness, for example, by applying Lipinski's Rule of Five. malvernpanalytical.com

The filtered library is then subjected to a high-throughput virtual screening (HTVS) campaign. acs.orgresearchgate.net This typically involves a hierarchical docking procedure, starting with faster, less precise methods for initial screening, followed by more accurate (and computationally expensive) docking modes for the most promising candidates. acs.org The goal is to reduce a massive virtual library to a manageable number of high-priority hits that can be synthesized and evaluated experimentally. nih.gov This strategy significantly accelerates the identification of lead compounds by focusing laboratory resources on molecules with the highest probability of success. researchgate.net

Role As a Versatile Chemical Building Block in Advanced Organic Synthesis

1-Aminoazetidin-3-ol as a Precursor for the Synthesis of Complex Organic Molecules

The inherent ring strain and the presence of reactive functional groups in this compound make it an excellent precursor for constructing more complex molecular frameworks. rsc.org The amino and hydroxyl moieties can be selectively functionalized, allowing for the stepwise introduction of various substituents and the elaboration of the azetidine (B1206935) core. vulcanchem.com

Synthetic transformations involving this compound often begin with the protection of the amino or hydroxyl group to ensure regioselectivity in subsequent reactions. For instance, the amino group can be protected with common protecting groups like tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn), while the hydroxyl group can be protected as an ether or an ester. These protected intermediates then serve as platforms for a wide range of chemical modifications.

One common strategy involves the derivatization of the hydroxyl group. For example, conversion of the alcohol to a good leaving group, such as a mesylate or tosylate, facilitates nucleophilic substitution reactions at the C3 position. This allows for the introduction of a variety of functional groups, including azides, halides, and thiols, which can be further manipulated to build molecular complexity.

The amino group at the N1 position is also a key handle for diversification. It can undergo acylation, alkylation, and arylation reactions to introduce a wide array of substituents. These modifications can significantly influence the steric and electronic properties of the resulting molecules, making this position crucial for tuning the biological activity and physicochemical properties of the final compounds.

The table below summarizes some of the key reactions and the resulting classes of compounds that can be synthesized from this compound, highlighting its role as a versatile precursor.

Starting MaterialReagent(s)Reaction TypeProduct Class
N-Boc-1-aminoazetidin-3-olMsCl, Et3N; NaN3; H2, Pd/CNucleophilic Substitution3-Amino-N-Boc-azetidine
This compoundR-COCl, baseAcylationN-Acyl-1-aminoazetidin-3-ols
This compoundR-X, baseAlkylationN-Alkyl-1-aminoazetidin-3-ols
N-Boc-azetidin-3-oneHorner-Wadsworth-Emmons reactionOlefination(N-Boc-azetidin-3-ylidene)acetate
3-IodoazetidineArylboronic acids, Pd catalystSuzuki-Miyaura Coupling3-Arylazetidines

Integration into Synthetic Routes Towards Natural Products and Bioactive Compounds

The unique structural features of the azetidine ring, particularly its three-dimensional nature and ability to introduce conformational constraints, have made it an attractive motif in the design of bioactive molecules and natural product analogs. nih.gov this compound serves as a key building block for incorporating this valuable scaffold into larger, more complex structures with potential therapeutic applications. acs.org

The synthesis of various biologically active compounds has leveraged the versatility of this compound. For example, derivatives of 3-aminoazetidine, which can be readily prepared from this compound, are key intermediates in the synthesis of certain antibacterial agents, such as fluoroquinolones and carbapenems. google.com The azetidine moiety in these compounds often plays a crucial role in their binding to biological targets and can influence their pharmacokinetic properties.

Furthermore, the incorporation of the this compound scaffold has been explored in the development of antiviral agents, including peptide mimetics targeting viral proteases. google.com The rigid azetidine ring can mimic the transition state of peptide bond hydrolysis, leading to potent enzyme inhibition.

The table below presents examples of bioactive compound classes where the azetidine core, derivable from this compound, is a key structural feature.

Bioactive Compound ClassTherapeutic AreaRole of Azetidine Moiety
FluoroquinolonesAntibacterialEssential for antibacterial activity
CarbapenemsAntibacterialComponent of the core scaffold
Tachykinin AntagonistsVariousKey intermediate in synthesis
Antiviral Peptide MimeticsAntiviralMimics peptide transition state

The ability to functionalize both the N1 and C3 positions of the this compound core allows for the systematic exploration of structure-activity relationships (SAR), enabling medicinal chemists to fine-tune the biological activity and properties of lead compounds.

Utility in the Preparation of Unnatural Amino Acids and Peptidomimetics

Unnatural amino acids (UAAs) are powerful tools in drug discovery and chemical biology, offering a means to enhance the properties of peptides and create novel molecular probes. nih.govsigmaaldrich.com this compound and its derivatives serve as valuable precursors for the synthesis of a variety of conformationally constrained UAAs and peptidomimetics. cpcscientific.com

The rigid four-membered ring of azetidine can be used to control the backbone conformation of peptides, which can lead to increased metabolic stability, enhanced receptor affinity, and improved selectivity. researchgate.net By incorporating azetidine-based amino acids into peptide sequences, researchers can create structures that mimic or stabilize specific secondary structures, such as β-turns or helices.

A common strategy for synthesizing azetidine-based amino acids involves the elaboration of the this compound scaffold. For example, oxidation of the hydroxyl group to a carboxylic acid, followed by appropriate protection of the amino groups, can yield azetidine-1,3-dicarboxylic acid derivatives. These can then be incorporated into peptides using standard solid-phase or solution-phase peptide synthesis techniques.

Furthermore, the amino and hydroxyl groups of this compound can be used as handles to attach various side chains, leading to a wide range of novel UAAs with diverse functionalities. bioascent.com This approach allows for the creation of peptidomimetics with tailored properties for specific biological applications. mdpi.com

The table below showcases some examples of unnatural amino acids and peptidomimetic scaffolds that can be derived from this compound.

UAA/Peptidomimetic ScaffoldKey Structural FeaturePotential Application
Azetidine-2-carboxylic acid derivativesConstrained proline analogProbing peptide structure and function
3-Substituted azetidine amino acidsIntroduction of diverse side chainsModulating biological activity
Azetidinone-based peptidomimeticsβ-Lactam containing structuresEnzyme inhibitors
Bicyclic azetidine derivativesHighly rigid scaffoldsScaffolds for drug discovery

The use of this compound in this context provides access to a rich chemical space of novel building blocks for peptide and peptidomimetic chemistry, enabling the development of new therapeutic agents and research tools.

Application as Ligands in Asymmetric Catalysis and Other Catalytic Processes

Chiral ligands play a pivotal role in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. academie-sciences.frfrontiersin.org The chiral nature of this compound and its derivatives makes them attractive candidates for the development of novel ligands for a variety of catalytic transformations. rsc.orgmdpi.com

The amino and hydroxyl groups of this compound can serve as coordination sites for metal centers, and the rigid azetidine backbone can create a well-defined chiral environment around the metal. This can lead to high levels of stereocontrol in catalytic reactions.

For instance, chiral phosphine-oxazoline (PHOX) type ligands, which have proven to be highly effective in a range of asymmetric reactions, can be synthesized incorporating the azetidine scaffold. sigmaaldrich.com The nitrogen atom of the azetidine ring can be part of the oxazoline (B21484) ring, and a phosphine (B1218219) group can be introduced at another position, creating a bidentate ligand.

Furthermore, derivatives of this compound can be used to synthesize chiral N,N'-dioxide ligands, which have shown great promise in asymmetric catalysis. rsc.org These ligands can coordinate to a variety of metal ions and have been successfully applied in reactions such as aldol (B89426) additions and Michael additions.

The table below provides examples of catalytic processes where ligands derived from this compound could potentially be applied.

Catalytic ReactionMetal CatalystPotential Ligand Type
Asymmetric HydrogenationRhodium, IridiumChiral phosphine-azetidine ligands
Asymmetric Allylic AlkylationPalladiumChiral P,N-ligands (e.g., PHOX-type)
Asymmetric Aldol ReactionScandium, CopperChiral N,N'-dioxide ligands
Asymmetric CycloadditionLewis AcidsChiral azetidine-based ligands

The modular nature of the synthesis of these ligands, starting from this compound, allows for the fine-tuning of their steric and electronic properties to optimize catalyst performance for specific reactions. mdpi.comsnnu.edu.cn

Contribution to Diversity-Oriented Synthesis (DOS) and Lead-Oriented Synthesis (LOS) Strategies

Diversity-oriented synthesis (DOS) and lead-oriented synthesis (LOS) are powerful strategies in modern drug discovery that aim to efficiently generate collections of structurally diverse and complex small molecules for biological screening. mdpi.comrsc.orgnih.gov The versatile nature of this compound as a chemical building block makes it an ideal starting point for the development of DOS and LOS libraries. scispace.com

The ability to functionalize this compound at multiple positions allows for the rapid generation of a large number of analogs with significant structural diversity. scispace.com By employing a "build/couple/pair" strategy, different building blocks can be attached to the azetidine core, leading to a combinatorial explosion of molecular complexity from a single, readily available starting material.

For example, a DOS library could be constructed by first creating a set of N-functionalized this compound derivatives. This initial library could then be further diversified by reacting the hydroxyl group with a variety of carboxylic acids or other electrophiles. This approach allows for the exploration of a vast chemical space around the azetidine scaffold.

The resulting libraries of compounds can then be screened against a wide range of biological targets to identify new lead compounds for drug development. The three-dimensional character of the azetidine ring is particularly advantageous in this context, as it can lead to compounds with improved pharmacological properties compared to more planar structures.

The table below outlines a hypothetical DOS strategy utilizing this compound.

StepReactionBuilding BlocksResulting Diversity
1. N-FunctionalizationAcylation, Alkylation, ArylationDiverse acyl chlorides, alkyl halides, aryl halidesLibrary of N-substituted 1-aminoazetidin-3-ols
2. C3-FunctionalizationEsterification, EtherificationDiverse carboxylic acids, alcoholsLibrary of N,C3-disubstituted azetidines
3. Further ElaborationRing-opening, CycloadditionVarious reagentsSkeletal diversity

By systematically varying the building blocks and reaction pathways, DOS and LOS strategies based on this compound can provide a rich source of novel chemical matter for hit and lead discovery programs.

Azetidine Scaffolds in Modern Medicinal Chemistry Research and Drug Design

Azetidine (B1206935) as a Privileged Structure in Contemporary Drug Discovery Programs

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a privileged structure in modern medicinal chemistry. chemrxiv.org A privileged structure is a molecular framework that is capable of binding to a range of biological targets with high affinity, often serving as a versatile starting point for the development of new therapeutic agents. acs.org The utility of the azetidine scaffold stems from a combination of its inherent ring strain, three-dimensional character, and its ability to influence key physicochemical properties of a molecule. rsc.orgresearchgate.net

The ring strain of azetidines, approximately 25.4 kcal/mol, is intermediate between the less stable aziridines and the more flexible pyrrolidines. rsc.org This endows the azetidine moiety with significant molecular rigidity and satisfactory stability, making it a desirable scaffold in drug design. researchgate.net The presence of the nitrogen atom within the four-membered ring introduces polarity and provides a handle for further chemical modification. When incorporated into larger molecules, the azetidine ring can improve pharmacokinetic properties, such as metabolic stability and bioavailability, compared to its non-strained or acyclic counterparts. researchgate.net This has led to the inclusion of the azetidine motif in several FDA-approved drugs, including the kinase inhibitor cobimetinib (B612205) and the antihypertensive agent azelnidipine, underscoring its importance in successful drug discovery programs. acs.orgrsc.org

The synthesis of functionalized azetidines, including derivatives of 1-aminoazetidin-3-ol, can be challenging but is an area of active research, with new methods being developed to facilitate their incorporation into drug candidates. chemrxiv.orgrsc.org These synthetic advancements are crucial for leveraging the full potential of the azetidine scaffold as a privileged structure.

Scaffold Hopping Strategies Involving the Azetidine Ring System

Scaffold hopping is a prominent strategy in medicinal chemistry that involves replacing the core molecular framework (scaffold) of a known active compound with a structurally distinct one, while aiming to retain or improve biological activity. nih.gov This approach is used to discover novel chemotypes, circumvent patent limitations, and improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a lead compound. nih.govrsc.org The azetidine ring, due to its unique conformational and physicochemical properties, serves as an interesting replacement for other cyclic and acyclic structures in scaffold hopping exercises.

An example of this strategy can be seen in the development of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors. In one study, researchers explored alternatives to a piperidinyl moiety in a lead compound through scaffold hopping. nih.govacs.org They prepared an azetidine sulfonamide as a "ring contraction" analogue of the original piperidine-containing compound. nih.govacs.org In this particular instance, the substitution resulted in a complete loss of enzyme inhibition, demonstrating that while scaffold hopping is a powerful tool, the outcomes are not always predictable and are highly dependent on the specific biological target and the required pharmacophore geometry. nih.govacs.org Conversely, constraining the original piperidine (B6355638) ring into a more rigid bicyclic system led to a significant boost in potency. acs.org

This highlights a key aspect of scaffold hopping: even seemingly minor changes, such as altering ring size from a six-membered piperidine to a four-membered azetidine, can dramatically alter how the molecule interacts with its target, impacting its efficacy. nih.govacs.org Such strategies are essential for systematically exploring the structure-activity relationships (SAR) of a chemical series.

Table 1: Example of Scaffold Hopping Involving an Azetidine Ring
Original ScaffoldHop ScaffoldRationaleObserved Outcome for NAAA InhibitionReference
PiperidineAzetidineRing contraction to explore the impact of a smaller, more constrained ring system.Complete loss of activity. nih.gov, acs.org

Impact of the Azetidine Scaffold on General Molecular Properties Relevant to Drug Design (e.g., Polarity, Solubility, Conformational Restriction)

Polarity and Solubility: Azetidines are considered small, polar heterocycles. nih.govchemrxiv.orgacs.org The presence of the nitrogen atom increases the polarity of the scaffold compared to its carbocyclic analogue, cyclobutane. This can lead to improved aqueous solubility, a desirable trait for drug candidates as it can affect absorption and formulation. rsc.org If a compound is too lipophilic, it may be insoluble in aqueous environments like blood or gastrointestinal fluid, whereas if it is too polar, it may not effectively cross cellular membranes. rsc.org The azetidine ring offers a way to modulate this balance.

Conformational Restriction: The four-membered ring of azetidine is conformationally restricted. researchgate.net This rigidity reduces the number of rotatable bonds in a molecule, which can be beneficial for several reasons. Reduced molecular flexibility is often associated with a lower entropic penalty upon binding to a biological target, potentially leading to higher binding affinity. nih.gov Furthermore, a lower number of rotatable bonds is a key parameter in predicting good oral bioavailability. nih.gov The defined three-dimensional shape conferred by the azetidine ring can also enhance selectivity for the intended target by presenting substituents in a precise spatial orientation. researchgate.net

The table below summarizes the general impact of incorporating an azetidine scaffold on key drug-like properties.

Table 2: Influence of the Azetidine Scaffold on Molecular Properties
Molecular PropertyImpact of Azetidine IncorporationRationale/EffectReference
PolarityIncreaseIntroduction of a nitrogen heteroatom. nih.gov, chemrxiv.org
Aqueous SolubilityPotential ImprovementIncreased polarity can enhance solubility in aqueous media. rsc.org
Conformational RestrictionIncreaseThe strained four-membered ring limits conformational freedom. researchgate.net
Molecular Shape (3D Character)IncreaseProvides a well-defined, non-planar structure. researchgate.net

Design and Synthesis of Azetidine-Containing Linkers for Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. cas.org A PROTAC is a heterobifunctional molecule composed of two ligands connected by a chemical linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. cas.orgaxispharm.com The linker is a critical component, as its length, rigidity, and chemical nature dictate the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for subsequent protein degradation. axispharm.com

For instance, azetidin-3-ol (B1332694) hydrochloride is commercially available as a building block for PROTAC linkers. medchemexpress.com Research has demonstrated the synthesis of azetidine sulfonyl fluorides which can be coupled with E3 ligase recruiters, such as pomalidomide (B1683931) derivatives, to create new degrader motifs and potential PROTAC linkers. nih.govchemrxiv.orgacs.org These azetidine-containing linkers provide new vectors for chemical diversification and may confer advantageous physicochemical properties, such as improved solubility. nih.gov

Table 3: Azetidine Derivatives in PROTAC Linker Design
Azetidine Building BlockApplication in PROTACsPotential AdvantageReference
Azetidin-3-ol hydrochlorideUsed as a non-cleavable, alkyl chain-based linker.Provides a rigid, polar building block for linker synthesis. medchemexpress.com
Azetidine-3-carboxylic acidCan be used to synthesize alkyl chain-based PROTAC linkers.Introduces a carboxylic acid handle for further chemical ligation. medchemexpress.com
Azetidine Sulfonyl Fluorides (ASFs)React with E3 ligase ligands to form novel degrader motifs.Offers different conformations compared to traditional linkers and may improve physicochemical properties. nih.gov, chemrxiv.org, acs.org

Exploration of Chemical Space Through Azetidine-Based Compound Libraries

The exploration of chemical space—the vast ensemble of all possible molecules—is a cornerstone of modern drug discovery. vipergen.comd-nb.info Chemical libraries, which are large, curated collections of compounds, are essential tools for this exploration, enabling high-throughput screening to identify new hit compounds. vipergen.com To increase the probability of finding successful drug candidates, these libraries should be diverse and contain molecules with drug-like properties, particularly those with a high degree of three-dimensional (sp3-rich) character, which is associated with greater clinical success. rsc.org

Azetidine scaffolds, including those derived from this compound, are valuable building blocks for constructing such compound libraries. google.com Their incorporation allows for the creation of sp3-rich molecules with novel and diverse structures. rsc.orgnih.gov The synthesis of azetidine derivatives provides multiple points for diversification, allowing for the systematic exploration of structure-activity relationships. vulcanchem.com For example, 3-amino-azetidine derivatives are key intermediates for generating libraries of compounds with a wide range of biological activities, including potential tachykinin antagonists and fluoroquinolone antibacterials. google.com

Recent synthetic methodologies have focused on creating diverse libraries based on azetidine cores. For example, photocatalytic methods have been used to prepare libraries of densely functionalized azaspiro compounds for DNA-encoded library technology (DELT). rsc.org The use of azetidine-containing building blocks in library synthesis facilitates the exploration of new regions of chemical space that are distinct from those covered by more traditional, flatter aromatic scaffolds. d-nb.infonih.gov This diversification is critical for identifying compounds that can interact with novel biological targets and overcome challenges in drug discovery. vipergen.com

Emerging Research Directions and Future Challenges in 1 Aminoazetidin 3 Ol Chemistry

Development of Innovative and Highly Efficient Synthetic Pathways for Azetidine (B1206935) Derivatives

The synthesis of azetidine rings is a persistent challenge due to their inherent ring strain. ub.bwresearchgate.net However, recent years have seen remarkable progress in developing new methods that offer greater efficiency, stereocontrol, and functional group tolerance, which are critical for producing complex molecules like 1-aminoazetidin-3-ol. ub.bwrsc.org

Key innovative strategies include:

Photochemical Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, is a powerful method for forming azetidine rings. researchgate.net Recent advancements, such as the use of visible light and iridium photocatalysts, have made these reactions more accessible and effective for creating substituted azetidines. rsc.org

C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a sophisticated strategy to construct the azetidine ring. rsc.org This method allows for the direct formation of the ring from a linear amine precursor, offering high efficiency and control. rsc.org

Ring Contraction and Expansion: Creative approaches, such as the ring contraction of larger heterocycles or the ring expansion of smaller ones like aziridines, provide unconventional pathways to the azetidine core. ub.bwrsc.org For instance, a [3+1] cycloaddition involving azomethine ylides and isocyanides has been developed for this purpose. rsc.org

Reduction of β-Lactams: The reduction of readily available azetidin-2-ones (β-lactams) remains one of the most common and reliable methods for synthesizing the azetidine scaffold, typically retaining the stereochemistry of the substituents. ub.bwacs.org

Aza-Michael Addition: The aza-Michael addition has been effectively used to create functionalized azetidines. mdpi.com For example, this reaction can be employed to add NH-heterocycles to (N-Boc-azetidin-3-ylidene)acetate, which is synthesized from N-Boc-azetidin-3-one. mdpi.comnih.gov

A specific synthesis for this compound involves the nitrosation of azetidin-3-ol (B1332694) hydrochloride, followed by reduction of the resulting 1-nitrosoazetidin-3-ol (B6250198) with zinc powder in the presence of hydrochloric acid. google.com

Table 1: Comparison of Modern Synthetic Methods for Azetidine Derivatives

Method Key Features Catalyst/Reagent Examples Advantages Reference(s)
Aza Paternò-Büchi [2+2] photocycloaddition Iridium photocatalysts, visible light Direct, good for functionalized azetidines researchgate.netrsc.org
Intramolecular C-H Amination Direct C-N bond formation Palladium(II) catalysts High efficiency, good functional group tolerance rsc.org
Kulinkovich-type Coupling Intermolecular coupling Ti(IV) catalysts, Grignard reagents Broad substrate scope, good for spirocyclic azetidines rsc.org
Reduction of β-Lactams Carbonyl reduction Diborane, LiAlH₄, Alanes High availability of starting materials, stereoretention ub.bwacs.org
Aza-Michael Addition C-N bond formation DBU Efficient, mild conditions, good for diversification mdpi.comnih.gov
Strain-Release Homologation Ring opening of bicyclobutanes Various nucleophiles Access to densely functionalized azetidines rsc.org

Exploration of Unconventional Reactivity and Novel Transformations of the Azetidine Ring

The reactivity of the azetidine ring is dominated by its significant ring strain (approximately 25.4 kcal/mol), making it more reactive than its five-membered counterpart, pyrrolidine (B122466), but more stable and easier to handle than the three-membered aziridine (B145994). rsc.org This unique reactivity can be harnessed for novel chemical transformations. researchgate.net

Future research will likely focus on:

Strain-Release Reactions: The inherent strain can be used as a driving force for ring-opening reactions, providing access to linear amine derivatives that are otherwise difficult to synthesize. ub.bwbeilstein-journals.org These reactions can be triggered by various nucleophiles and reaction conditions, highlighting the versatility of the azetidine scaffold as a synthetic intermediate. thieme-connect.com

Ring-Expansion Reactions: Azetidines can serve as precursors to larger, more complex heterocyclic systems through ring-expansion methodologies, a research area that is gaining considerable attention. ub.bw

Switchable Reactivity: Recent studies on 2-azetines have demonstrated that their reactivity can be switched between ionic and radical pathways depending on the reaction conditions. chemrxiv.org Under acidic conditions, a ring-opening hydrolysis occurs, while light irradiation can initiate a radical thiol-ene reaction. chemrxiv.org Exploring similar switchable reactivity for this compound could unlock new synthetic possibilities.

Functionalization: Direct functionalization of the azetidine ring, such as through C-H arylation or diastereoselective alkylation, is a growing area of research that allows for the late-stage modification of the scaffold. rsc.org

The presence of the amino and hydroxyl groups in this compound adds further layers of reactivity. These groups can act as directing groups, nucleophiles, or sites for further derivatization, enabling the synthesis of a diverse array of complex molecules.

Advanced Applications in Materials Science and Polymer Chemistry

While azetidines are well-established in medicinal chemistry, their application in materials science is a burgeoning field. rsc.org The rigid, strained structure of the azetidine ring can impart unique properties to polymers and other materials.

Polymer Synthesis: Azetidines and their derivatives can undergo cationic ring-opening polymerization (CROP) to form polyamines, such as poly(propylenimine) (PPI). researchgate.netosti.govacs.org Unlike the polymerization of aziridines which leads to hyperbranched structures, the polymerization of some azetidine monomers can proceed in a "living" manner, offering better control over the polymer architecture. researchgate.netrsc.org The resulting polymers, containing primary, secondary, and tertiary amines, have potential applications as CO₂ adsorbents. osti.govacs.org

Conformational Influence: The incorporation of azetidine-based amino acids, which are structural analogues of proline, into polypeptide chains can significantly alter the polymer's conformational properties. nih.gov Polymers containing L-azetidine-2-carboxylic acid are generally more flexible than poly(proline), which could be exploited in the design of biomaterials with specific folding or mechanical properties. nih.gov

Self-Healing Materials: The principles of dynamic covalent chemistry, which are central to the development of self-healing materials, could potentially incorporate the reversible ring-opening and closing of azetidine derivatives. rsc.org The strain of the azetidine ring could be a key factor in designing polymers that can repair themselves upon damage.

The bifunctionality of this compound (an amino group and a hydroxyl group) makes it a particularly interesting monomer for creating functional polymers with tailored properties for applications in advanced materials. gatech.eduroutledge.comkit.edu

Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery in Azetidine Chemistry

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how molecules are discovered and synthesized. a-star.edu.sg For a specialized area like azetidine chemistry, AI and machine learning (ML) offer powerful tools to navigate its complexities. numberanalytics.com

Key areas for integration include:

Reaction Prediction and Synthesis Design: AI models can be trained on vast datasets of chemical reactions to predict the outcomes of unknown transformations and to propose novel, efficient synthetic routes. numberanalytics.comengineering.org.cndrugtargetreview.com This is particularly valuable for the challenging synthesis of strained rings like azetidines, where AI could identify non-intuitive pathways. innovationnewsnetwork.com Generative models can design new molecules with desired properties and simultaneously predict their synthetic routes. scholar9.comresearchgate.net

Property Prediction: ML algorithms can predict the physicochemical and biological properties of novel azetidine derivatives, including compounds like this compound. numberanalytics.com This allows for the rapid screening of virtual libraries, prioritizing candidates for synthesis and reducing the time and cost of discovery. a-star.edu.sgdrugtargetreview.com

Accelerating Data Analysis: Automated systems, like the AI-driven "RoboChem," can perform numerous experiments, gather high-quality data (including negative results), and use ML to optimize reaction conditions in real-time, significantly accelerating the research cycle. innovationnewsnetwork.com

While the potential is immense, challenges remain. The accuracy of AI predictions is highly dependent on the quality and quantity of training data. acs.org For niche structures like functionalized azetidines, literature data may be sparse, necessitating the generation of new, high-quality datasets to train reliable models. Despite these hurdles, the integration of AI is expected to overcome synthetic challenges and accelerate the discovery of new azetidine-based molecules and materials. neurips.ccnips.cc

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Aminoazetidin-3-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves amine-functionalized precursors reacting with cyclic ethers or anhydrides under controlled conditions. For example, acid anhydrides react with amines to form alcohols, as described in analogous reactions for 3-amino alcohols . Optimization includes adjusting temperature (e.g., 0–25°C), catalyst selection (e.g., Lewis acids), and solvent polarity to favor ring closure and minimize side products. Parallel purification via column chromatography or recrystallization enhances purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies functional groups and stereochemistry, while High-Performance Liquid Chromatography (HPLC) quantifies purity (>95%). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ peaks). Gas chromatography (GC) with polar columns (e.g., DB-WAX) resolves volatile derivatives .

Q. How does the stability of this compound vary under storage conditions, and what protocols ensure long-term viability?

  • Methodological Answer : Stability is sensitive to moisture and oxidation. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Salt forms (e.g., dihydrochloride derivatives) improve stability, as seen in related azetidine analogs . Regular stability assays (e.g., HPLC) monitor degradation over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

  • Methodological Answer : Cross-validate experimental NMR shifts with Density Functional Theory (DFT)-calculated chemical shifts. Use multiple solvents (CDCl₃, DMSO-d₆) to assess solvent effects. If discrepancies persist, verify sample purity or consider alternative stereoisomers . Iterative refinement of computational models (e.g., Gaussian software) aligns predictions with empirical data .

Q. What role does stereochemistry play in the reactivity and biological activity of this compound derivatives?

  • Methodological Answer : Stereochemistry governs hydrogen bonding and steric interactions. For example, (S)-enantiomers may exhibit higher affinity for target enzymes due to spatial alignment. Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru complexes) and compare bioactivity using kinetic assays (e.g., IC₅₀ measurements) .

Q. How can constraint-based random simulation improve the design of experiments targeting novel derivatives of this compound?

  • Methodological Answer : Define chemical constraints (e.g., ring strain, substituent electronegativity) in software like RDKit or Schrödinger. Generate virtual libraries of derivatives and prioritize candidates with low synthetic complexity scores. Validate predictions via parallel synthesis and activity screening .

Q. What strategies mitigate over-constraining in reaction optimization for this compound analogs?

  • Methodological Answer : Use adaptive Design of Experiments (DoE) to iteratively relax constraints (e.g., temperature ranges, stoichiometry). Machine learning models (e.g., Bayesian optimization) identify non-linear parameter interactions, reducing trial counts by 30–50% .

Data Contradiction and Validation

Q. How should researchers address conflicting biological activity data across studies for this compound derivatives?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Meta-analysis of literature data identifies outliers due to solvent/DMSO interference .

Q. What computational tools predict metabolic pathways and potential toxicity of this compound?

  • Methodological Answer : Tools like ADMET Predictor or SwissADME simulate Phase I/II metabolism (e.g., CYP450 oxidation). Validate predictions with in vitro microsomal assays and LC-MS/MS metabolite profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.